An In-depth Technical Guide to Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Piperidines
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The piperidine scaffold, a ubiquitous motif in a vast array of pharmaceuticals, when combined with fluorine, gives rise to a class of building blocks with exceptional utility in drug discovery.[1][2] Among these, Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate stands out as a particularly valuable intermediate. Its unique arrangement of a ketone, a fluorine atom alpha to the carbonyl, and a Boc-protected nitrogen atom provides a versatile platform for the synthesis of complex molecular architectures, most notably in the development of Janus kinase (JAK) inhibitors.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Physicochemical and Spectral Properties
A thorough understanding of the physical and spectral properties of Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate is essential for its effective use in synthesis and for the characterization of its downstream products.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆FNO₃ | [5] |
| Molecular Weight | 217.24 g/mol | [5] |
| CAS Number | 211108-50-8 | [5] |
| Appearance | White to cream or light brown powder/solid | [6] |
| Melting Point | 73-90 °C | [5][6] |
| Boiling Point | 288.7 °C at 760 mmHg | [5] |
| Density | 1.152 g/cm³ | [5] |
| Refractive Index | 1.466 | [5] |
| Flash Point | 128.4 °C | [5] |
Spectral Analysis
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¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl group (a singlet around 1.5 ppm), and complex multiplets for the piperidine ring protons. The proton at the fluorine-bearing carbon (C3) would likely appear as a doublet of multiplets due to coupling with fluorine and adjacent protons.
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¹³C NMR: The carbon NMR would display signals for the tert-butyl group, the carbonyl carbon of the Boc group, the ketone carbonyl (C4), and the piperidine ring carbons. The carbon attached to the fluorine (C3) would exhibit a large one-bond C-F coupling constant.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the ketone C=O stretch (typically around 1720-1740 cm⁻¹) and the carbamate C=O stretch of the Boc group (around 1680-1700 cm⁻¹). The C-F bond will also have a characteristic absorption in the fingerprint region (around 1000-1100 cm⁻¹).[6]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak. Common fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene from the Boc protecting group, as well as fragmentation of the piperidine ring.[7]
Synthesis of Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
The most common and efficient method for the synthesis of Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate is the electrophilic fluorination of the corresponding precursor, N-Boc-4-piperidone.
Synthetic Workflow
Caption: Synthetic workflow for Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.
Experimental Protocol: Electrophilic Fluorination of N-Boc-4-piperidone
This protocol is a representative procedure based on established methods for the α-fluorination of ketones.[8]
Materials:
-
N-Boc-4-piperidone
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Triethylamine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous acetonitrile, add triethylamine (1.2 equivalents) at room temperature under an inert atmosphere.
-
Stir the solution for 15-30 minutes to facilitate the formation of the enolate.
-
Add Selectfluor™ (1.1 equivalents) portion-wise over 30 minutes. The reaction is often exothermic, and the temperature should be monitored.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.
Chemical Reactivity and Mechanistic Insights
The reactivity of Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate is governed by the interplay of its functional groups: the ketone, the α-fluoro substituent, and the Boc-protected nitrogen.
Key Reactive Sites and Transformations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 5. Cas 211108-50-8,TERT-BUTYL 3-FLUORO-4-OXOPIPERIDINE-1-CARBOXYLATE | lookchem [lookchem.com]
- 6. 446510050 [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
